molecular formula C17H25FN6O2S B2795000 5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine CAS No. 2415631-51-3

5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine

Cat. No. B2795000
CAS RN: 2415631-51-3
M. Wt: 396.49
InChI Key: NJVKYPGJEJXFOB-UHFFFAOYSA-N
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Description

5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine (let’s call it Compound X ) is a synthetic organic compound with a complex structure. It belongs to the class of nitronyl nitroxide radicals , which are known for their intriguing magnetic properties and potential applications in materials science and molecular electronics .


Synthesis Analysis

The synthesis of Compound X involves several steps, including the introduction of the fluoro substituent, the formation of the pyrazole ring, and the attachment of the sulfonylpiperidine moiety. While I don’t have specific synthetic details for Compound X, it likely requires specialized reagents and conditions. Researchers have likely optimized the synthetic route to achieve high yields and purity .


Molecular Structure Analysis

Compound X’s molecular structure is intricate. It comprises a pyrimidine core substituted with a fluoro group, a methyl group, and a sulfonylpiperidine ring. The nitronyl nitroxide radical (L_F) serves as a ligand, coordinating with transition metal ions (such as Mn, Co, Ni, or Cu). X-ray crystallography confirms the coordination geometry and bonding patterns in the resulting complexes .


Chemical Reactions Analysis

  • Coordination Chemistry : Compound X can form coordination complexes with transition metals, leading to interesting magnetic properties .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 533.6 g/mol .

properties

IUPAC Name

5-fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN6O2S/c1-12(2)16-15(18)17(20-11-19-16)23(4)13-6-5-7-24(9-13)27(25,26)14-8-21-22(3)10-14/h8,10-13H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVKYPGJEJXFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-6-(propan-2-yl)pyrimidin-4-amine

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